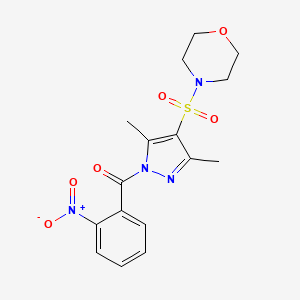
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-nitrophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-nitrophenyl ketone" is a chemical entity that appears to be related to various pyrazole derivatives with potential biological activities. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry due to their presence in compounds with antiparasitic, anticancer, and other pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multiple steps, including the reduction of acetylpyridine, chlorination, and reaction with appropriate pyrazoles or other substituents. For example, compounds with a pyrazole moiety, such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, were synthesized through a three-step procedure involving reduction, chlorination, and subsequent reaction with pyrazoles . Although the specific synthesis of "3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 2-nitrophenyl ketone" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary from dinuclear to mononuclear complexes, as seen in the case of Ni(II) and Fe(II) complexes with pyrazolyl ethyl pyridine ligands . The structure of these compounds is crucial as it can influence their biological activity and effectiveness as catalysts or therapeutic agents.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, a nucleophilic substitution reaction with thiophenol was observed in the case of 3,5-dinitro-4-(phenylsulfonyl)pyrazole, leading to the substitution of the phenylsulfonyl group . These reactions are important for modifying the chemical structure and potentially enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' stability, solubility, and reactivity, which are critical factors in their application as catalysts or in medicinal chemistry. For example, the antiparasitic activity of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives was evaluated, and several compounds showed moderate to very good activity against various parasitic strains . The physical and chemical properties of these compounds would have played a role in their biological activity.
Applications De Recherche Scientifique
Pyrazole Derivatives
Synthesis and Biological Applications
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. A review on the synthesis of pyrazole heterocycles highlights the importance of pyrazole moiety as a pharmacophore in the development of biologically active compounds. The synthesis techniques involve condensation followed by cyclization, offering a strategic approach to annelate different heterocyclic nuclei with pyrazole, expanding the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Nitrophenyl Ketones
Degradation and Environmental Impact
Nitrophenyl ketones, as part of the broader group of nitroaromatic compounds, have been studied for their environmental persistence and degradation pathways. The stability and degradation products of such compounds are crucial for understanding their environmental impact and for the development of degradation strategies to mitigate potential risks (Barchańska et al., 2019).
Morpholine Derivatives
Chemical and Pharmacological Interest
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their presence in various organic compounds. These activities include roles in drug design and synthesis for targeting diverse pharmacological effects. The review on morpholine and pyrans derivatives discusses the current trends in the design and synthesis of novel morpholine derivatives, revealing their potent pharmacophoric activities and their importance in medicinal chemistry (Asif & Imran, 2019).
Mécanisme D'action
Pyrazoles
This compound contains a pyrazole moiety, which is a type of azole with two adjacent nitrogen atoms. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Nitro Compounds
The compound also contains a nitro group, which is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Propriétés
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-7-9-26-10-8-18)12(2)19(17-11)16(21)13-5-3-4-6-14(13)20(22)23/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXWNQYSYCKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

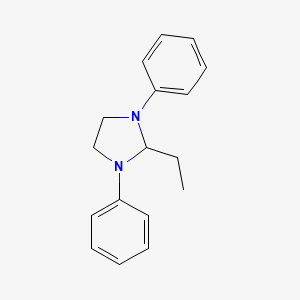


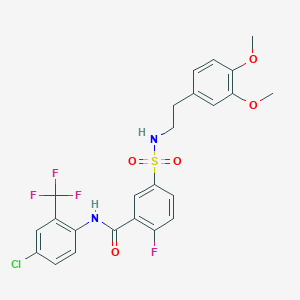

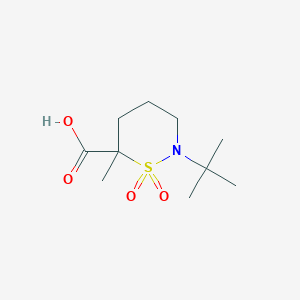

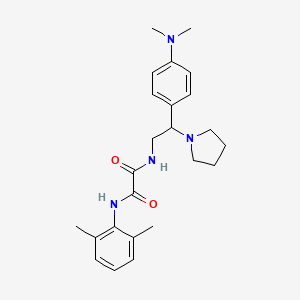
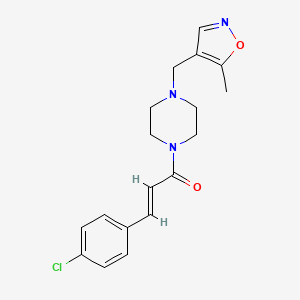
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)
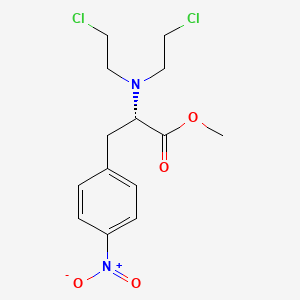
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)
